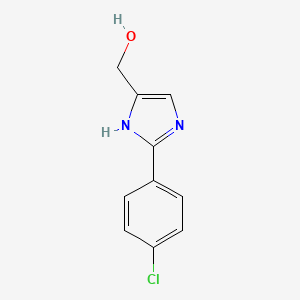

4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole

Description

Propriétés

IUPAC Name |

[2-(4-chlorophenyl)-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMJIUZSWDMSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydroxymethylation of Imidazole Derivatives

Method Overview:

Hydroxymethylation is a common route to synthesize 4-hydroxymethyl-imidazoles, involving the reaction of imidazole compounds with formaldehyde or formaldehyde-releasing agents under controlled conditions.

- Typically, formaldehyde or paraformaldehyde is employed in aqueous or alcoholic solvents, with catalysts such as acids or bases to facilitate the electrophilic addition at the 4-position of the imidazole ring.

- Reaction conditions often involve heating at moderate temperatures (around 70-100°C) to promote the formation of the hydroxymethyl group without degrading the imidazole core.

Representative Reaction:

Imidazole + Formaldehyde → 4-Hydroxymethylimidazole

Note:

The presence of substituents like the 4-chlorophenyl group can influence the reactivity, often requiring tailored conditions to prevent side reactions.

Halogenation and Substituted Imidazole Synthesis

Method Overview:

The synthesis of 4-chlorophenyl derivatives typically involves halogenation of precursor imidazoles or coupling reactions between chlorophenyl derivatives and imidazole rings.

- Chlorination of imidazole rings can be achieved via electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

- Alternatively, cross-coupling reactions (e.g., Suzuki or Ullmann coupling) facilitate the attachment of chlorophenyl groups to imidazole cores, especially in the presence of palladium catalysts.

Reaction Scheme Example:

Imidazole + Chlorophenyl halide (or chlorophenylboronic acid) → 2-(4-Chlorophenyl)imidazole

Synthesis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole

Method 1: Hydroxymethylation of Chlorophenyl-Imidazole Precursors

Based on the patent US4224452A, a typical approach involves reacting bis-ethers of imidazole derivatives with water at elevated temperatures (100-130°C) in dilute aqueous acid solutions, primarily hydrochloric acid. This method effectively converts ether intermediates into hydroxymethyl derivatives, with yields influenced by temperature, pH, and initial bis-ether concentration.

- Temperature: 100-130°C

- pH: 2.5-3 (acidic)

- Solvent: Dilute aqueous solution (~10 wt%)

- Reactants: Bis-ethers of imidazole derivatives with varying alkyl groups

Method 2: Direct Alkylation and Hydroxymethylation

Alternatively, direct alkylation of imidazole with chloromethyl compounds (e.g., chloromethyl methyl ether) in the presence of bases like potassium carbonate, followed by chlorination or substitution at the 4-position, can be employed.

Scale-Up and Optimization Considerations

Recent advances emphasize scalable synthesis methods, including regioselective reactions and one-pot procedures, to improve yields and reduce impurities. For example, the use of metal catalysts and iodine at elevated temperatures (around 120°C) has been reported to enhance imidazole formation, which can be adapted for hydroxymethyl derivatives.

Summary of Key Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.

Reduction: The imidazole ring can be reduced to form a diamine derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: The major product is this compound-5-carboxylic acid.

Reduction: The major product is this compound-5-diamine.

Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a versatile building block in organic synthesis. It can be employed to create more complex organic molecules through various chemical reactions, such as oxidation, reduction, and substitution reactions. The presence of the hydroxymethyl and chlorophenyl groups enhances its reactivity and allows for modifications that yield different derivatives with unique properties.

Biological Applications

Antimicrobial Activity

- Research has demonstrated that 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole exhibits broad-spectrum antimicrobial properties. In controlled studies, it has shown effectiveness against pathogens like Staphylococcus aureus, significantly reducing biofilm formation.

Anticancer Properties

- The compound has been investigated for its anticancer potential. In vitro studies involving cancer cell lines such as HeLa and MCF-7 revealed that treatment with this compound led to significant reductions in cell viability. The mechanisms behind its anticancer effects may involve the induction of apoptosis and interference with specific signaling pathways critical for cancer cell survival .

Industrial Applications

Dyes and Pigments Production

- Beyond its biological applications, this compound finds utility in the industrial sector, particularly in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require stable and vibrant colorants.

Case Studies

Case Study 1: Antimicrobial Efficacy

- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated potent activity against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Analysis

- In a series of experiments involving HeLa and MCF-7 cells, varying concentrations of the compound resulted in significant reductions in cell viability over time. The study utilized MTT assays and colony formation assays to validate these findings, highlighting the compound's potential as an anticancer agent .

Mécanisme D'action

The mechanism by which 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Imidazole Derivatives and Their Bioactivities

- Halogen Substitution : The presence of a 4-chlorophenyl group is common in bioactive compounds. shows that halogen size (F, Cl, Br, I) minimally impacts inhibitory potency in maleimide derivatives (e.g., IC50 values range 4–7 μM), suggesting electronic effects may dominate over steric factors .

- Hydroxymethyl vs. Chloromethyl : The hydroxymethyl group in the target compound may confer higher solubility and metabolic stability compared to chloromethyl analogs (e.g., compound 1 in ), which are more lipophilic and reactive .

Heterocyclic Core Modifications

- Imidazole vs. Pyridine/Thiophene: Pyridine derivatives (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid . In contrast, thiophene-imidazole hybrids (e.g., 5-(4-chlorophenyl)-thiophene-2-carboxylic acid derivatives) demonstrate anticancer activity surpassing doxorubicin, highlighting the role of heterocyclic diversity in target specificity .

Physicochemical Properties

- Crystallography and Fluorescence : Supramolecular compounds like {[2-(4-chlorophenyl)benzimidazoleH]₂²⁺·[SbCl₅]²⁻}n exhibit fluorescence due to π-π stacking and hydrogen bonding, suggesting that the hydroxymethyl group in the target compound could influence solid-state packing or optoelectronic properties .

Activité Biologique

4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C10H10ClN3O

- CAS Number : 1053657-17-2

This structure features a hydroxymethyl group and a chlorophenyl moiety, which are critical for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

These results suggest that the compound has promising potential as an antimicrobial agent, particularly against fungal pathogens like Candida albicans .

2. Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 15 µM

- MCF-7: 20 µM

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anticancer therapeutic .

3. Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase | 75 |

| Butyrylcholinesterase | 60 |

These findings suggest that it may have applications in treating conditions like Alzheimer's disease by enhancing cholinergic transmission .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Binding Affinity : The compound interacts with specific receptors or enzymes, modulating their activity.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.

- Cell Cycle Disruption : In cancer cells, it disrupts the normal cell cycle progression, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of the compound was tested against a panel of pathogens. The results indicated a broad spectrum of activity, particularly against Staphylococcus aureus, with a notable reduction in biofilm formation.

Case Study 2: Cancer Cell Line Analysis

A series of experiments involving HeLa and MCF-7 cells demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability over time. The study utilized both MTT assays and colony formation assays to validate these findings.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 4-chlorophenyl group into imidazole derivatives?

- Methodology : The 4-chlorophenyl group is typically introduced via condensation reactions using substituted benzaldehydes or via palladium-catalyzed cross-coupling. For example, 2-(4-chlorophenyl)-4-formyl-1H-imidazole was synthesized using a hydrogenation-recyclization sequence with Raney nickel to avoid dehalogenation (92% yield) .

- Key Considerations :

- Catalyst selection (e.g., Raney nickel vs. Pd/C) impacts halogen retention .

- Solvent polarity (ethanol vs. water) affects intermediate stability .

Q. How can structural characterization of 4-hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole be optimized using spectroscopic techniques?

- Protocol :

- FTIR : Identify hydroxyl (3200–3600 cm⁻¹) and imidazole ring vibrations (1600–1500 cm⁻¹) .

- NMR : Use - and -NMR to resolve substituent effects (e.g., 4-chlorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry : Leverage chlorine’s isotopic signature (3:1 :) for unambiguous identification .

Q. What are the challenges in crystallizing imidazole derivatives with chlorophenyl substituents?

- Approach : Slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) promotes crystal growth. For example, 14-(4-chlorophenyl)-14H-dibenzo[a,j]xanthene crystallized in monoclinic with , requiring precise control of π-π stacking interactions .

Advanced Research Questions

Q. How can computational docking explain the pharmacological activity of 4-chlorophenyl-substituted imidazoles?

- Case Study : Derivatives like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) showed binding to α2 adrenoreceptors via hydrophobic interactions and hydrogen bonding. Docking simulations (AutoDock Vina) revealed binding energies < -8.5 kcal/mol .

- Data Contradictions : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or conformational flexibility .

Q. How do crystallographic data resolve ambiguities in imidazole derivative structures?

- Tools : SHELX suite for refinement (SHELXL) and CCP4 for phase solving. For example, SHELXL refined 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol to -factor = 0.039, resolving disorder in the methoxy group .

- Challenges : Twinned crystals (e.g., monoclinic systems) require specialized refinement protocols .

Q. What strategies mitigate dehalogenation during catalytic hydrogenation of chlorophenyl-imidazole precursors?

- Experimental Design :

- Catalyst : Raney nickel minimizes aryl-Cl bond cleavage compared to Pd/C .

- Reaction Monitoring : LC-MS tracks intermediates (e.g., -(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide) to optimize reaction time (4–6 hr at 45°C) .

- Data Table :

| Catalyst | Solvent | Yield (%) | Dehalogenation Byproduct (%) |

|---|---|---|---|

| Pd/C | Ethanol | 65 | 22 |

| Raney Ni | Ethanol | 92 | <1 |

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the biological activity of 4-chlorophenyl-imidazole derivatives?

- Analysis : Variability in assay conditions (e.g., cell lines, receptor isoforms) and impurity profiles (e.g., dehalogenated byproducts) can skew results. Rigorous HPLC purity checks (>98%) and standardized bioassays are critical .

Q. How can π-π interactions in chlorophenyl-imidazole crystals be engineered for material science applications?

- Crystallographic Insights :

- Interplanar distances of 3.4–3.8 Å between chlorophenyl rings enhance stability .

- Substituent positioning (e.g., hydroxymethyl at C4) disrupts symmetry, favoring space groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.